molecular formula C17H18FN5O2 B2520822 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 955837-27-1

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Cat. No. B2520822
CAS RN: 955837-27-1
M. Wt: 343.362
InChI Key: KVCBYSYLGKWPEL-UHFFFAOYSA-N
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Description

The compound “2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide” is a novel fused pyridazine derivative . It has been synthesized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .


Synthesis Analysis

The synthesis of this compound has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The compound was characterized using FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was analyzed .


Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .


Physical And Chemical Properties Analysis

Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of the compound . The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have been synthesized and evaluated for various biological activities. For instance, the synthesis of pyrazole-imidazole-triazole hybrids through click reactions demonstrates the versatility in generating compounds with potential antimicrobial properties. One such compound showed excellent potency against A. niger, even outperforming the reference drug Fluconazole in terms of minimal inhibitory concentration (MIC) values (Punia et al., 2021).

Anticancer Activity

Additionally, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Imaging and Diagnostic Applications

The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) highlights the diagnostic applications of these compounds. These synthesized compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their potential use in imaging neurodegenerative disorders (Fookes et al., 2008).

Molecular Probes

Furthermore, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as molecular probes for the A2A adenosine receptor, showing high affinity and selectivity. These probes have applications in pharmacological studies for investigating adenosine receptor functions (Kumar et al., 2011).

Antimicrobial and Antioxidant Properties

Research into pyrazole-acetamide derivatives and their coordination complexes has revealed significant antimicrobial and antioxidant activities. These studies demonstrate the potential of such compounds in developing new therapeutic agents with dual functions (Chkirate et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-3-8-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-12(18)5-7-13/h4-7,9H,3,8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCBYSYLGKWPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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